

A Comprehensive Technical Guide to the Pharmacological Properties of Ethyl Caffeate

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Compound of Interest

Compound Name: Ethyl Caffeate

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Abstract

Ethyl Caffeate (EC), a natural phenolic compound derived from various plant sources, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the core pharmacological properties of **Ethyl Caffeate**, with a primary focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Detailed experimental methodologies for key assays are provided, and quantitative data from seminal studies are summarized in structured tables for comparative analysis. Furthermore, this guide employs Graphviz visualizations to elucidate the complex signaling pathways and experimental workflows associated with the compound's mechanism of action, offering a clear and comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Ethyl Caffeate (ethyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a derivative of caffeic acid, a well-known hydroxycinnamic acid.[1] It is naturally present in a variety of plants, including *Bidens pilosa*, and has been identified as a bioactive component in traditional medicinal preparations.[2][3] The scientific community has increasingly recognized **Ethyl Caffeate** for its therapeutic potential, stemming from its robust biological activities. This guide will systematically dissect the key pharmacological attributes of **Ethyl Caffeate**, providing the technical details necessary for advanced research and development.

Anti-inflammatory Properties

The anti-inflammatory activity of **Ethyl Caffeate** is one of its most extensively studied properties. It has been shown to modulate key inflammatory pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3]

Mechanism of Action: Inhibition of NF-κB Signaling

Ethyl Caffeate exerts its anti-inflammatory effects by suppressing the activation of NF-κB and its downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Studies have shown that **Ethyl Caffeate** does not affect the phosphorylation and degradation of the inhibitor of κB (IκB) or the translocation of NF-κB to the nucleus.[3] Instead, its primary mechanism involves impairing the binding of the NF-κB complex to its DNA consensus sequence.[2][3] This inhibitory action leads to a reduction in the expression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

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